molecular formula C53H80N12O16S B12111609 H-DL-Met-DL-Glu-DL-Val-DL-Asp-DL-Pro-DL-xiIle-Gly-DL-His-DL-Leu-DL-Tyr-OH

H-DL-Met-DL-Glu-DL-Val-DL-Asp-DL-Pro-DL-xiIle-Gly-DL-His-DL-Leu-DL-Tyr-OH

Cat. No.: B12111609
M. Wt: 1173.3 g/mol
InChI Key: DMBFQUYJNDCWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: MAGE-3 Antigen (167-176) (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, with common reagents such as Fmoc (9-fluorenylmethyloxycarbonyl) for protecting amino groups and HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) for coupling .

Industrial Production Methods: Industrial production of MAGE-3 Antigen (167-176) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product undergoes purification, typically using high-performance liquid chromatography (HPLC), and is characterized by mass spectrometry to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions: MAGE-3 Antigen (167-176) (human) primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical interactions, such as binding to HLA molecules and recognition by T cell receptors.

Common Reagents and Conditions:

    Fmoc: Used for protecting amino groups during SPPS.

    HBTU: A coupling reagent facilitating peptide bond formation.

    TFA (Trifluoroacetic acid): Used for deprotection and cleavage from the resin.

Major Products Formed: The primary product is the MAGE-3 Antigen (167-176) (human) peptide itself. During synthesis, intermediate protected peptides are formed, which are subsequently deprotected to yield the final product .

Mechanism of Action

MAGE-3 Antigen (167-176) (human) exerts its effects by binding to HLA-B44 molecules on the surface of antigen-presenting cells. This complex is then recognized by T cell receptors on cytotoxic T lymphocytes, leading to the activation of these T cells. The activated T cells can then target and destroy tumor cells expressing MAGE-3 . The molecular pathways involved include the presentation of the peptide-HLA complex and subsequent T cell receptor signaling .

Properties

IUPAC Name

4-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-[[1-[[3-carboxy-1-[2-[[1-[[2-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H80N12O16S/c1-8-29(6)44(50(77)56-25-40(67)58-36(22-31-24-55-26-57-31)48(75)60-35(20-27(2)3)47(74)62-38(53(80)81)21-30-11-13-32(66)14-12-30)64-49(76)39-10-9-18-65(39)52(79)37(23-42(70)71)61-51(78)43(28(4)5)63-46(73)34(15-16-41(68)69)59-45(72)33(54)17-19-82-7/h11-14,24,26-29,33-39,43-44,66H,8-10,15-23,25,54H2,1-7H3,(H,55,57)(H,56,77)(H,58,67)(H,59,72)(H,60,75)(H,61,78)(H,62,74)(H,63,73)(H,64,76)(H,68,69)(H,70,71)(H,80,81)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBFQUYJNDCWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H80N12O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1173.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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